![molecular formula C14H7Cl3O3 B5763563 4-chloro-2-formylphenyl 2,5-dichlorobenzoate](/img/structure/B5763563.png)
4-chloro-2-formylphenyl 2,5-dichlorobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-2-formylphenyl 2,5-dichlorobenzoate is a chemical compound that is widely used in scientific research. It is a derivative of benzoic acid and has a variety of applications in the field of chemistry and biochemistry. In
Mechanism of Action
The mechanism of action of 4-chloro-2-formylphenyl 2,5-dichlorobenzoate is not well understood. However, it is believed to interact with biological molecules such as proteins and enzymes, which can lead to changes in cellular function and metabolism.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-chloro-2-formylphenyl 2,5-dichlorobenzoate are also not well understood. However, studies have shown that it can affect the activity of certain enzymes and proteins, and may have anti-inflammatory and anti-cancer properties.
Advantages and Limitations for Lab Experiments
One advantage of using 4-chloro-2-formylphenyl 2,5-dichlorobenzoate in lab experiments is its stability and ease of handling. It is also relatively inexpensive and readily available. However, its mechanism of action and physiological effects are not well understood, which limits its use in certain types of experiments.
Future Directions
There are several future directions for research involving 4-chloro-2-formylphenyl 2,5-dichlorobenzoate. One area of interest is its potential as a therapeutic agent for the treatment of inflammatory and cancerous diseases. Another area of research is the elucidation of its mechanism of action and physiological effects, which could lead to a better understanding of its potential applications in scientific research. Additionally, the synthesis of new derivatives of this compound could lead to the development of more potent and selective compounds for use in various fields of research.
Synthesis Methods
The synthesis of 4-chloro-2-formylphenyl 2,5-dichlorobenzoate involves the reaction of 4-chloro-2-formylphenol with 2,5-dichlorobenzoic acid in the presence of a catalyst. The reaction is carried out in a solvent such as ethanol or methanol, and the product is obtained through filtration and purification.
Scientific Research Applications
4-chloro-2-formylphenyl 2,5-dichlorobenzoate has a variety of applications in scientific research. It is commonly used as a reagent in organic synthesis and as a starting material for the synthesis of other compounds. It is also used in the development of new drugs and in the study of biological processes.
properties
IUPAC Name |
(4-chloro-2-formylphenyl) 2,5-dichlorobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7Cl3O3/c15-9-2-4-13(8(5-9)7-18)20-14(19)11-6-10(16)1-3-12(11)17/h1-7H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGYHVSRPLCHEJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C=O)OC(=O)C2=C(C=CC(=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7Cl3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Chloro-2-formylphenyl) 2,5-dichlorobenzoate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.